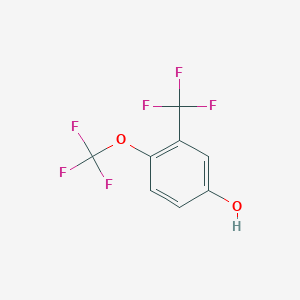
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction may involve visible-light-promoted S-trifluoromethylation, which utilizes electron donor-acceptor complexes and single electron transfer reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenyl isocyanate: Contains a trifluoromethoxy group but has an isocyanate functional group instead of a phenol.
Uniqueness
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMCLEZTIJICMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
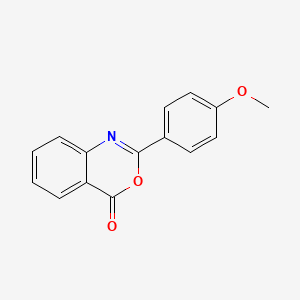
![1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2827034.png)
![4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2827035.png)



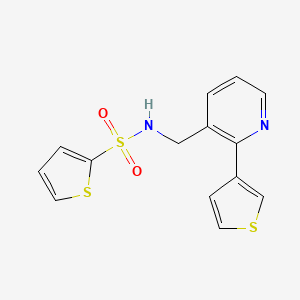
![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

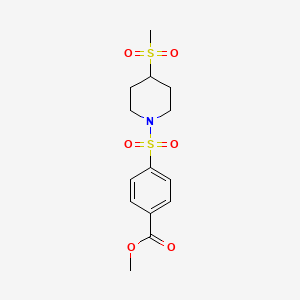
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

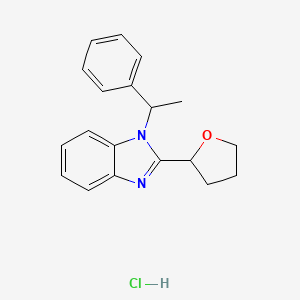
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)
